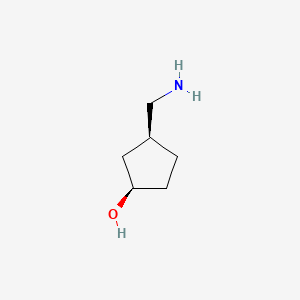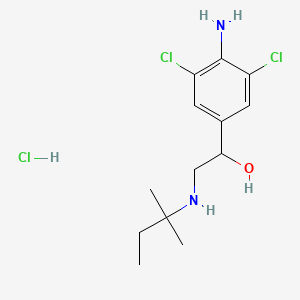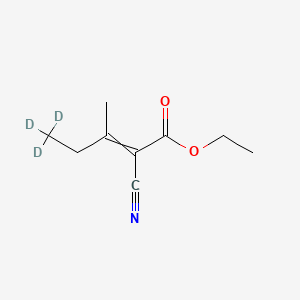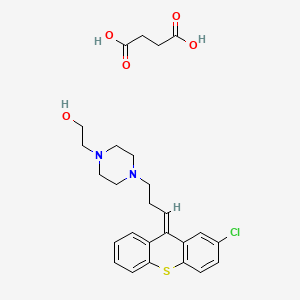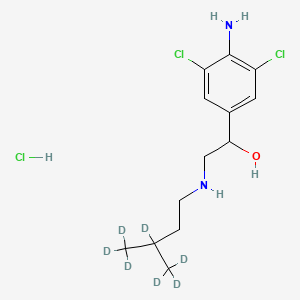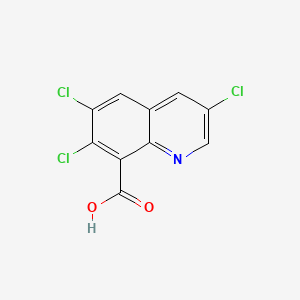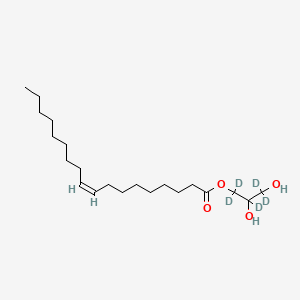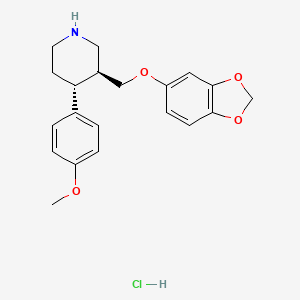![molecular formula C21H28O5 B587964 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol CAS No. 230975-30-1](/img/structure/B587964.png)
1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol” is a compound that shares part of its molecular skeleton with a large number of other β-blockers . It is also known as Metoprolol, a cardioselective β1-adrenergic blocking agent . It is commonly used to treat conditions such as angina pectoris, hypertension, and cardiac arrhythmias .
Molecular Structure Analysis
The molecular formula of “1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol” is C21H28O5 . Its molecular weight is 360.4 g/mol . The InChIKey of the compound is JHRIEMFHIZBBOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 12 . The exact mass and monoisotopic mass of the compound are 360.19367399 g/mol .Aplicaciones Científicas De Investigación
Phthalocyanine Synthesis and Characterization : A study by Acar et al. (2012) involved the synthesis of new phthalocyanines using derivatives similar to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. These phthalocyanines exhibited water solubility and were characterized for their aggregation behaviors, which is important for applications in materials science and possibly in dye-sensitized solar cells (Acar, Irfan et al., 2012).
Schiff Base Derivatives Synthesis and Analysis : Khalid et al. (2018) synthesized Schiff base derivatives of 1,3-Bis[(E)-(4-chlorobenzylidene)amino] propan-2-ol, among others. These compounds were analyzed for their equilibrium structure and electronic properties, contributing to the field of organic chemistry and materials science (Khalid, M. et al., 2018).
Antimicrobial and Antiradical Activity Studies : Čižmáriková et al. (2020) investigated the antimicrobial and antiradical activities of compounds including derivatives of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. This research is significant for medical and pharmaceutical applications, especially in developing new antimicrobial agents (Čižmáriková, R. et al., 2020).
Synthesis and Electropolymerization of Silicon Naphthalocyanines : Bıyıklıoğlu and Alp (2017) focused on synthesizing silicon naphthalocyanines using similar compounds for electropolymerization studies. These compounds showed potential for electronic and photonic applications due to their non-aggregated nature in various solvents (Bıyıklıoğlu, Z. & Alp, Hakan, 2017).
Zinc Complex Synthesis for Hydrolysis Studies : Research by Mochizuki et al. (2009) involved synthesizing zinc complexes with ligands similar to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. They explored these complexes' ability to catalyze the hydrolysis of tris(p-nitrophenyl)phosphate, contributing to catalysis and enzyme mimicry studies (Mochizuki, K. et al., 2009).
Epoxy Resin Curing Investigations : Khalaf et al. (1987) researched the curing reactions of polyhydroxy epoxy resins, including 1,3-bis(2,4,6-trimethylol phenoxy)propan-2-ol, for materials science and engineering applications, particularly in developing new resins and coatings (Khalaf, M. N. et al., 1987).
Mecanismo De Acción
Target of Action
The compound 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a dimer of Metoprolol , which is a selective β1 receptor blocker . The primary targets of this compound are the β1-adrenergic receptors. These receptors play a crucial role in regulating heart rate, heart contractility, and blood pressure.
Propiedades
IUPAC Name |
1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-23-13-11-17-3-7-20(8-4-17)25-15-19(22)16-26-21-9-5-18(6-10-21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIEMFHIZBBOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724419 |
Source


|
| Record name | 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
CAS RN |
230975-30-1 |
Source


|
| Record name | 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

